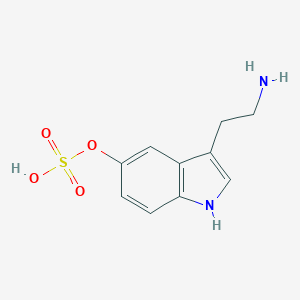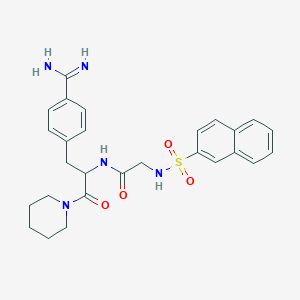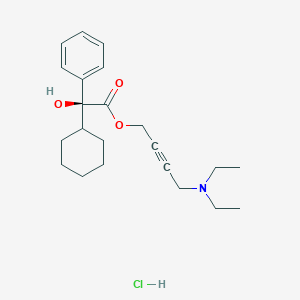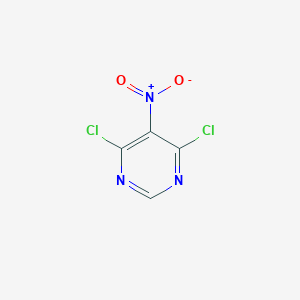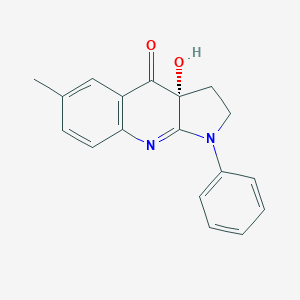
(+)-Blebbistatin
Übersicht
Beschreibung
(R)-blebbistatin is the (R)-enantiomer of blebbistatin. It is a blebbistatin and a tertiary alpha-hydroxy ketone.
Wissenschaftliche Forschungsanwendungen
Zellbiologie
(+)-Blebbistatin wird in der Zellbiologie häufig verwendet, da es die Fähigkeit besitzt, nicht-muskuläre Myosin II zu hemmen. Es ermöglicht Forschern, die Rolle dieses Proteins in verschiedenen zellulären Prozessen wie Zellteilung, Migration und Adhäsion zu untersuchen .
Molekularbiologie
In der Molekularbiologie wird this compound verwendet, um die molekularen Mechanismen der Muskelkontraktion zu untersuchen. Es hemmt die ATPase-Aktivität von Myosin II und verhindert so die Muskelkontraktion auf molekularer Ebene .
Neurowissenschaften
this compound wurde in den Neurowissenschaften verwendet, um die Rolle von Myosin II in der neuronalen Entwicklung und Funktion zu untersuchen. Es hilft beim Verständnis der molekularen Mechanismen, die der neuronalen Plastizität und verschiedenen neurologischen Störungen zugrunde liegen .
Pharmakologie
In der Pharmakologie wird this compound verwendet, um die Auswirkungen der Myosin-II-Hemmung auf verschiedene physiologische Prozesse zu untersuchen. Es hat potenzielle therapeutische Anwendungen bei Erkrankungen, bei denen die Myosin-II-Aktivität dysreguliert ist .
Biochemie
this compound wird in der Biochemie verwendet, um die Rolle von Myosin II in verschiedenen biochemischen Prozessen zu untersuchen. Es hilft zu verstehen, wie die Hemmung von Myosin II die Zellbiochemie beeinflusst .
Medizin
this compound hat potenzielle therapeutische Anwendungen in der Medizin. Es könnte zur Behandlung von Erkrankungen wie Bluthochdruck und Asthma eingesetzt werden, bei denen die Kontraktion der glatten Muskulatur eine Schlüsselrolle spielt .
Eigenschaften
IUPAC Name |
(3aR)-3a-hydroxy-6-methyl-1-phenyl-2,3-dihydropyrrolo[2,3-b]quinolin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O2/c1-12-7-8-15-14(11-12)16(21)18(22)9-10-20(17(18)19-15)13-5-3-2-4-6-13/h2-8,11,22H,9-10H2,1H3/t18-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZAXPYOBKSJSEX-SFHVURJKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C3C(C2=O)(CCN3C4=CC=CC=C4)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC2=C(C=C1)N=C3[C@@](C2=O)(CCN3C4=CC=CC=C4)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10424990 | |
| Record name | (+)-Blebbistatin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10424990 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1177356-70-5 | |
| Record name | Blebbistatin, (+)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1177356705 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (+)-Blebbistatin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10424990 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | BLEBBISTATIN, (+)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XWG1958E8I | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does (+)-blebbistatin inhibit NM II?
A1: this compound binds to the myosin-ADP-Pi complex, specifically at the ATPase site of NM II. [, , ] This binding inhibits the release of inorganic phosphate, effectively halting the ATP hydrolysis cycle and preventing the myosin head from generating force. [, , ]
Q2: What are the downstream effects of NM II inhibition by this compound?
A2: Inhibiting NM II with this compound affects various cellular processes, including:
- Reduced cell contractility: Smooth muscle contraction, cell migration, and cell shape changes are significantly impaired. [, , , ]
- Disruption of cytokinesis: this compound prevents the formation of the contractile ring during cytokinesis, leading to multinucleated cells. [, ]
- Altered cell signaling: Studies have shown this compound can impact intracellular signaling pathways, including the Rho/ROCK pathway, affecting cell adhesion, migration, and differentiation. [, , , ]
Q3: What is the molecular formula and weight of this compound?
A3: The molecular formula of this compound is C19H18N2O3, and its molecular weight is 322.36 g/mol.
Q4: Has the performance of this compound been studied under different conditions?
A4: Yes, studies have shown that this compound maintains its inhibitory activity in various experimental settings, including in vitro cell culture, ex vivo tissue preparations, and in vivo animal models. [, , ]
Q5: Are there any known compatibility issues with this compound?
A5: While generally well-tolerated, researchers have observed that this compound can exhibit fluorescence in some imaging applications, potentially interfering with fluorescent probes. [] This aspect requires careful consideration during experimental design.
Q6: Does this compound possess any catalytic properties?
A6: this compound acts as a non-competitive inhibitor of NM II ATPase activity and does not directly participate in catalytic reactions. [, ]
Q7: Have computational studies been performed on this compound?
A7: Yes, molecular docking and molecular dynamics simulations have provided valuable insights into the binding mode of this compound to NM II. [, , ] These studies help refine our understanding of its selectivity and potency.
Q8: How do structural modifications of this compound affect its activity?
A8: Research indicates that modifications to the blebbistatin scaffold, particularly in the D-ring, can influence its isoform specificity and pharmacological properties. [] For instance, para-nitroblebbistatin (NBleb) and para-aminoblebbistatin (AmBleb) demonstrate different inhibitory profiles against various myosin II isoforms. []
Q9: What is the metabolic fate of this compound in vivo?
A9: While this compound is a valuable tool compound, research on its metabolic fate and pharmacokinetic properties is ongoing. [] Studies suggest that modifications to the blebbistatin scaffold can affect its metabolism and tissue distribution. [] For example, AmBleb exhibits greater accumulation in muscle tissues compared to this compound or NBleb. []
Q10: What are some examples of using this compound in cell-based assays?
A10: this compound is widely employed in cell-based assays to study:
- Cell migration and invasion: By inhibiting NM II, researchers can assess the role of cell contractility in these processes. [, , ]
- Stem cell differentiation: this compound has been used to investigate the influence of mechanical forces on stem cell fate decisions. [, ]
- Cytoskeletal dynamics: Researchers utilize this compound to probe the role of NM II in maintaining cell shape and regulating actin cytoskeleton organization. [, , ]
Q11: What is known about the toxicity profile of this compound?
A11: While this compound is widely used as a research tool, further investigations are necessary to establish its long-term safety profile for potential clinical applications. []
Q12: Are there any specific strategies for targeted delivery of this compound?
A12: Research on targeted delivery of this compound is ongoing. Developing delivery systems that specifically deliver this compound to desired tissues or cells could enhance its therapeutic efficacy and minimize potential side effects. [, ]
Q13: Are there any known biomarkers associated with this compound's mechanism of action?
A13: Identifying reliable biomarkers for this compound's activity could help monitor treatment response and predict potential efficacy in various applications. Further research in this area is crucial for translating its use into clinical settings. [, ]
Q14: What analytical methods are used to study this compound?
A14: Various analytical techniques are employed to characterize and quantify this compound, including:
- High-performance liquid chromatography (HPLC): For separating and quantifying this compound in biological samples. [, ]
- Mass spectrometry (MS): To identify and quantify this compound and its metabolites. [, ]
- Confocal microscopy: For visualizing the effects of this compound on cellular structures and processes. [, , , , ]
Q15: What is the environmental impact of this compound?
A15: Research on the ecotoxicological effects of this compound is limited. As a potent biological agent, investigating its potential impact on the environment and developing strategies for its safe disposal are essential aspects to address. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


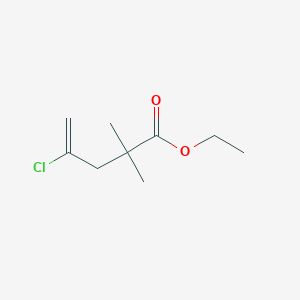
![1-(4-Chlorobenzyl)-1-[4-(isopropyl)phenyl]hydrazine, Hydrochloride](/img/structure/B16123.png)
![2-[5-[[2-[[Bis(pyridin-2-ylmethyl)amino]methyl]anilino]methyl]-2-chloro-6-hydroxy-3-oxoxanthen-9-yl]benzoic acid](/img/structure/B16127.png)

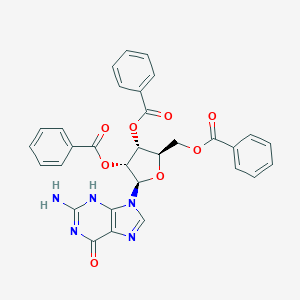


![1-(4-Methoxybenzyl)-2,3-dihydroimidazo[1,2-a]pyridin-1-ium Chloride](/img/structure/B16138.png)
![(2R,3S,4S,5S,6R)-2-[(2R,3S,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-(4-nitrophenoxy)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B16145.png)

